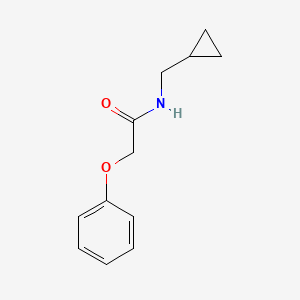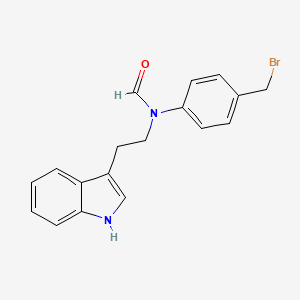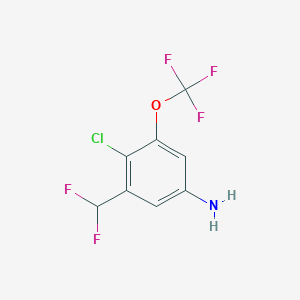![molecular formula C9H8ClNO3 B14906205 Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact . This method offers advantages such as reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to modify the fused ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares the chloro-substituted heterocyclic structure but differs in the ring system and functional groups.
4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones: Similar fused ring system but with different substituents and functional groups.
Uniqueness: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of a chloro-substituted furo-pyridine ring system and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)6-2-5-3-14-4-7(5)11-8(6)10/h2H,3-4H2,1H3 |
InChI Key |
KOJPURLLVJBVTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2COCC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
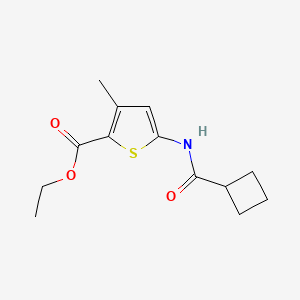
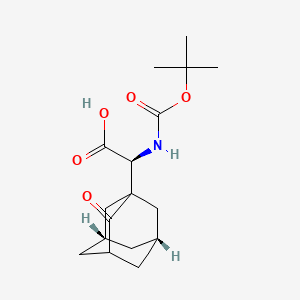
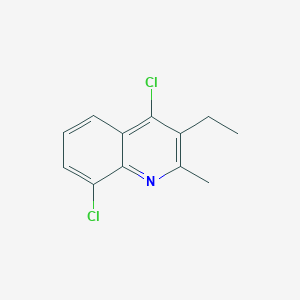
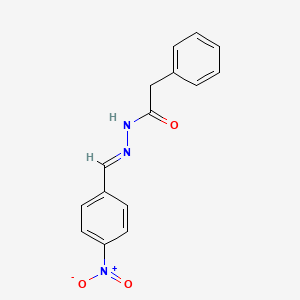
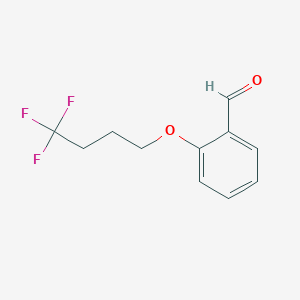
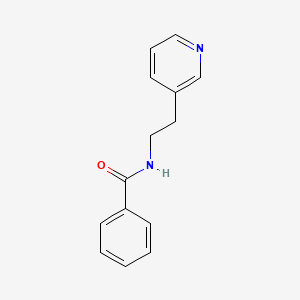
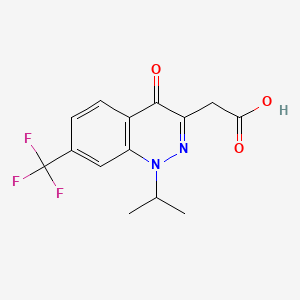
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
